5-Iodo-2'-deoxyuridine triphosphate
Description
Structure
3D Structure
Propriétés
Numéro CAS |
3731-55-3 |
|---|---|
Formule moléculaire |
C9H14IN2O14P3 |
Poids moléculaire |
594.04 g/mol |
Nom IUPAC |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14IN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |
Clé InChI |
ZWDWDTXYXXJLJB-RRKCRQDMSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonymes |
5-Iododeoxyuridine triphosphate; IdUTP; 2’-Deoxy-5-iodouridine 5’-triphosphate; 5-Iodo-2’-deoxyuridine 5’-Triphosphate; 2’-Deoxy-5-iodouridine 5’-(Tetrahydrogen triphosphate); 2’-Deoxy-5-iodouridine 5’-(Tetrahydrogen Triphosphate) |
Origine du produit |
United States |
Metabolic and Biochemical Processing of 5 Iodo 2 Deoxyuridine Triphosphate Precursors
Intracellular Anabolism Pathways
The conversion of the initial nucleoside, IdUrd, into its functionally active triphosphate form is a critical process governed by cellular kinases. This anabolic cascade is essential for its subsequent incorporation into DNA.
The phosphorylation of IdUrd by thymidine (B127349) kinase can be influenced by other molecules. For example, 5'-amino-5'-deoxythymidine (B1215968) (5'-AdThd) has been shown to increase the rate of IdUrd phosphorylation by antagonizing the feedback inhibition normally exerted by thymidine triphosphate (dTTP) and IdUTP. nih.gov
Following the initial phosphorylation, IdUMP undergoes two subsequent phosphorylation steps to form 5-iodo-2'-deoxyuridine diphosphate (B83284) (IdUDP) and finally 5-iodo-2'-deoxyuridine triphosphate (IdUTP). These sequential reactions are catalyzed by cellular kinases. The conversion of IdUMP to IdUDP is carried out by thymidylate kinase. nih.gov Subsequently, nucleoside diphosphate kinases catalyze the final phosphorylation of IdUDP to IdUTP.
As an analogue of thymidine, IdUrd and its phosphorylated metabolites exist in a competitive relationship with their endogenous counterparts, thymidine and its phosphates. IdUrd competes with thymidine for the active site of thymidine kinase. nih.gov Similarly, the resulting IdUTP competes with deoxythymidine triphosphate (dTTP) for incorporation into DNA by DNA polymerases.
The intracellular concentrations of endogenous nucleotides, particularly dTTP, can significantly influence the metabolism and activity of IdUrd. Depletion of the endogenous dTTP pool has been shown to enhance the incorporation of IdUrd into DNA. nih.gov This effect is partly because a lower concentration of dTTP reduces the competition for DNA polymerase, thereby increasing the probability of IdUTP being used as a substrate. The feedback inhibition of thymidine kinase by dTTP is a crucial regulatory mechanism. nih.govnih.gov When dTTP levels are high, the initial phosphorylation of both thymidine and IdUrd is suppressed. Conversely, a reduction in dTTP pools can lead to an increased rate of IdUrd phosphorylation. nih.gov
| Metabolic Step | Key Enzyme | Endogenous Competitor | Modulating Factors |
|---|---|---|---|
| IdUrd → IdUMP | Thymidine Kinase (TK) | Thymidine | Feedback inhibition by dTTP and IdUTP nih.govnih.gov |
| IdUMP → IdUDP | Thymidylate Kinase | dUMP | Inhibition by high concentrations of 5'-AdThd nih.gov |
| IdUDP → IdUTP | Nucleoside Diphosphate Kinase | dUDP | Relative concentrations of diphosphate substrates |
| IdUTP incorporation into DNA | DNA Polymerase | dTTP | Depletion of dTTP pools enhances incorporation nih.gov |
Catabolic Pathways and Deiodination Mechanisms
In parallel to the anabolic pathways that activate IdUrd, catabolic processes work to break it down and eliminate it from the cell. A key catabolic event is the removal of the iodine atom, a process known as deiodination.
A significant catabolic route for IdUrd involves the dehalogenation of its monophosphate form, IdUMP. The enzyme thymidylate synthase (TS), which is responsible for the de novo synthesis of dTMP from dUMP, can catalyze the removal of the iodine atom from the C5 position of the pyrimidine (B1678525) ring of IdUMP. nih.gov This reaction effectively converts IdUMP into dUMP, the natural substrate for thymidylate synthase. nih.govnih.gov This dehalogenation represents a point of intersection between the metabolism of the exogenous analogue and the endogenous pyrimidine biosynthesis pathway. Inhibition of this dehalogenation process has been shown to increase the subsequent incorporation of IdUrd into DNA. nih.gov
Furthermore, the conversion to dUMP feeds into the de novo synthesis pathway, potentially altering the balance of pyrimidine nucleotides. The primary metabolite of IdUrd, 5-iodouracil (B140508) (IUra), which is formed through the action of thymidine phosphorylase, can also impact endogenous pyrimidine pools. Studies have shown that IUra can competitively inhibit dihydrouracil (B119008) dehydrogenase, an enzyme involved in the catabolism of uracil (B121893) and thymine (B56734). nih.gov This inhibition can lead to an increase in the plasma concentrations of uracil and thymine. nih.gov Therefore, the catabolism of IdUrd not only reduces the availability of the active compound but can also perturb the homeostasis of natural pyrimidine nucleotides.
| Catabolic Process | Enzyme Involved | Substrate | Product | Implication |
|---|---|---|---|---|
| Dehalogenation | Thymidylate Synthase | 5-Iodo-2'-deoxyuridine monophosphate (IdUMP) | 2'-deoxyuridine (B118206) monophosphate (dUMP) | Reduces the pool of IdUMP available for phosphorylation to IdUTP nih.gov |
| Phosphorolysis | Thymidine Phosphorylase | 5-Iodo-2'-deoxyuridine (IdUrd) | 5-Iodouracil (IUra) | Leads to the formation of a metabolite that can inhibit pyrimidine catabolism nih.gov |
| Inhibition of Pyrimidine Catabolism | Dihydrouracil Dehydrogenase | Uracil, Thymine | - | Increased plasma levels of uracil and thymine due to inhibition by IUra nih.gov |
Enzymatic Modulation of this compound Pools
The intracellular concentration of this compound (IdUTP) is not static; it is dynamically regulated by a host of enzymatic activities. These enzymes govern the synthesis, degradation, and competition of IdUTP with its natural analog, thymidine triphosphate (dTTP). The modulation of these enzymatic pathways can significantly alter the size of the IdUTP pool, thereby influencing its therapeutic efficacy as a radiosensitizer.
Influence of Thymidine Salvage Pathway Enzymes
The primary route for the intracellular synthesis of this compound begins with its precursor, 5-iodo-2'-deoxyuridine (IdUrd), which is an analog of thymidine. The thymidine salvage pathway provides the essential enzymatic machinery for the phosphorylation of IdUrd. The key enzyme in this pathway is thymidine kinase (TK), which catalyzes the initial phosphorylation of IdUrd to 5-iodo-2'-deoxyuridine monophosphate (IdUMP). nih.govmdpi.com
Following the initial phosphorylation, other enzymes, namely thymidylate kinase and nucleoside diphosphate kinase, sequentially phosphorylate IdUMP to 5-iodo-2'-deoxyuridine diphosphate (IdUDP) and then to the active triphosphate form, IdUTP. researchgate.net The activity of thymidine kinase is a critical rate-limiting step; its expression and catalytic efficiency directly influence the size of the resulting IdUTP pool. nih.gov In essence, the thymidine salvage pathway enzymes are indispensable for the production of IdUTP from its nucleoside precursor. nih.gov Cells deficient in these enzymes would be unable to effectively generate IdUTP.
In some organisms, the absence of alternative pathways for producing thymine nucleotides, such as the lack of dCMP deaminase in Trypanosoma brucei, makes them entirely reliant on thymidine kinase. nih.gov Depletion of TK in such systems leads to a collapse of the dTTP pool, highlighting the central role of this salvage enzyme in maintaining the supply of pyrimidine deoxynucleotides. nih.gov This reliance underscores that the enzymatic activity of the salvage pathway is a key determinant of the intracellular concentration of both dTTP and its analog, IdUTP.
Effects of Modulators on Intracellular Triphosphate Concentrations
The intracellular pool of this compound can be pharmacologically manipulated by modulators that affect pyrimidine metabolism. These agents can enhance the therapeutic potential of IdUrd by altering the relative concentrations of IdUTP and its competitor, dTTP. Fluoropyrimidines, such as fluorouracil (FUra) and fluorodeoxyuridine (FdUrd), are notable modulators that can significantly increase the incorporation of IdUrd into DNA. nih.govnih.gov
This enhancement is achieved through at least two primary mechanisms: the inhibition of enzymes that degrade IdUrd and the depletion of the endogenous dTTP pool. nih.gov By inhibiting thymidylate synthase, fluoropyrimidines block the de novo synthesis of thymidylate, leading to a reduction in intracellular dTTP levels. This depletion of the competing natural substrate, dTTP, effectively increases the IdUTP/dTTP ratio. A higher ratio increases the probability that DNA polymerases will incorporate the iodinated analog into newly synthesized DNA. nih.gov
In human bladder cancer cells, for instance, both FUra and FdUrd enhanced the incorporation of IdUrd into DNA. nih.gov The depletion of dTTP pools was a significant contributing factor to this increased incorporation. nih.gov Similarly, in HT29 human colon cancer cells, FUra was found to increase radiosensitization at low concentrations of IdUrd, an effect attributed to both increased IdUrd incorporation and cell cycle redistribution. nih.gov
The table below summarizes the effects of specific modulators on pyrimidine nucleotide pools and the subsequent impact on IdUrd metabolism, based on findings from studies on human cancer cell lines.
| Modulator | Cell Line | Effect on dTTP Pool | Consequence for IdUrd Metabolism | Reference |
| Fluorouracil (FUra) | T24 Bladder Cancer | Depletion | Increased rate of IdUrd incorporation into DNA | nih.gov |
| Fluorodeoxyuridine (FdUrd) | T24 Bladder Cancer | Greater depletion than FUra | Significantly greater enhancement of IdUrd incorporation into DNA compared to FUra | nih.gov |
| Fluorouracil (FUra) | HT29 Colon Cancer | Not specified, but implied depletion | Increased IdUrd incorporation and radiosensitization | nih.gov |
These findings demonstrate that the enzymatic landscape of pyrimidine metabolism is a key target for modulating the intracellular availability and subsequent therapeutic action of this compound. By strategically using modulators, it is possible to favorably alter the balance of nucleotide pools to enhance the incorporation of the radiosensitizing analog.
Interactions of 5 Iodo 2 Deoxyuridine Triphosphate with Enzymatic Systems
Allosteric Regulation of Enzyme Activity
Allosteric regulation is a critical mechanism for controlling enzyme activity, where a molecule binds to a site other than the active site, inducing a conformational change that alters the enzyme's function. IdUTP has been shown to be a potent allosteric regulator of several enzymes involved in nucleotide metabolism.
Inhibition of Thymidine (B127349) Kinase
Thymidine kinase (TK) is a key enzyme in the pyrimidine (B1678525) salvage pathway, responsible for phosphorylating thymidine to thymidine monophosphate. The activity of TK is subject to feedback inhibition by thymidine triphosphate (TTP). Research has shown that IdUTP can also act as a feedback inhibitor of TK. nih.gov
A phosphoramidate (B1195095) analog of IdUTP, 5-iodo-5'-amino-2',5'-dideoxyuridine-5'-N'-triphosphate (AIdUTP), has been found to be a significantly more potent allosteric inhibitor of E. coli thymidine kinase than TTP. nih.gov At a pH of 7.8, AIdUTP is 60 times more effective as an inhibitor. nih.gov Unlike TTP, whose inhibitory effect diminishes at higher pH, AIdUTP's inhibitory activity is only slightly reduced. nih.gov This potent inhibition is achieved by converting the active form of the enzyme into an inactive dimer. nih.gov Furthermore, the powerful activator of the enzyme, 5-iodo-2'-deoxycytidine (B1674142) 5'-triphosphate, is unable to fully reverse the inhibition caused by AIdUTP, even at a 150-fold molar excess. nih.gov
Studies have also explored the antagonism of this feedback inhibition. The compound 5-iodo-5'-amino-2',5'-dideoxyuridine (AIdUrd) can stimulate the phosphorylation of thymidine and iododeoxyuridine by thymidine kinase by counteracting the feedback inhibition normally exerted by their 5'-triphosphates. nih.gov In the absence of these feedback inhibitors, AIdUrd itself acts as an inhibitor of thymidine kinase. nih.gov However, in the presence of IdUTP or TTP, AIdUrd can significantly stimulate the enzyme's activity. nih.gov
Modulation of Deoxycytidylate Deaminase Activity
Deoxycytidylate (dCMP) deaminase is an enzyme that catalyzes the conversion of dCMP to deoxyuridine monophosphate (dUMP), a precursor for thymidine nucleotide synthesis. ebi.ac.uk 5-Iodo-2'-deoxyuridine 5'-triphosphate has been identified as an allosteric inhibitor of dCMP deaminase. nih.gov The inhibition is influenced by factors such as pH and temperature. nih.gov
Influence on DNA Polymerase Function and Selectivity
DNA polymerases are central to DNA replication and repair, responsible for synthesizing new DNA strands. The function and selectivity of these enzymes can be influenced by nucleotide analogs like IdUTP.
Structural Insights into Nucleotide Binding Pockets and Selectivity
The high fidelity of DNA polymerases stems from their ability to select the correct nucleotide for incorporation. semanticscholar.org This selection is based on the shape and chemical properties of the nucleotide, which must fit precisely into the enzyme's active site. youtube.comyoutube.com The structure of the nucleotide binding pocket and the interactions formed with the incoming nucleotide are crucial for this selectivity. semanticscholar.org
The presence of a bulky iodine atom at the 5-position of the pyrimidine ring in IdUTP can influence its interaction with the nucleotide binding pocket of DNA polymerases. Studies with nucleotide analogs have shown that modifications to the base can affect both binding affinity and the rate of incorporation. semanticscholar.org For example, a study on 5-formyl-2'-deoxyuridine (B1195723) 5'-triphosphate (fdUTP), another modified uridine (B1682114) nucleotide, revealed that it could efficiently replace dTTP in DNA synthesis catalyzed by various DNA polymerases. nih.gov
Interactions with Other Cellular Enzymes
Beyond its role as a substrate for polymerases, 5-iodo-2'-deoxyuridine triphosphate (IdUTP) exhibits significant interactions with other key enzymes involved in nucleotide metabolism. These interactions can lead to allosteric regulation, including both inhibition and activation, thereby influencing cellular processes.
Deoxycytidylate Deaminase
Research has identified 5-iodo-2'-deoxyuridine 5'-triphosphate as a potent allosteric inhibitor of deoxycytidylate (dCMP) deaminase. nih.gov This enzyme plays a crucial role in the de novo synthesis of thymidine nucleotides by catalyzing the conversion of dCMP to deoxyuridine monophosphate (dUMP). The inhibitory effect of IdUTP on dCMP deaminase has been observed in enzymatic systems derived from various sources, including Ehrlich ascites carcinoma and lymphatic leukemia in mice. nih.gov
The allosteric nature of this inhibition indicates that IdUTP binds to a regulatory site on the enzyme, distinct from the active site. nih.gov This binding induces a conformational change in the enzyme, leading to a decrease in its catalytic activity. The regulation of dCMP deaminase by IdUTP is influenced by factors such as pH and temperature. nih.gov
Thymidine Kinase
The interaction of IdUTP with thymidine kinase is more complex, demonstrating a dual regulatory role that is dependent on the pH of the environment. Specifically, in studies with Escherichia coli thymidine kinase, IdUTP acts as an inhibitor at low pH. nih.gov However, as the pH increases to above 7.4, its function shifts, and it becomes a strong activator of the enzyme. nih.gov This is in contrast to its analog, 5-Iodo-5'-amino-2',5'-dideoxyuridine-5'-N'-triphosphate (AIdUTP), which is a more potent allosteric inhibitor of E. coli thymidine kinase and does not exhibit this pH-dependent switch to an activator. nih.gov
The following table summarizes the observed interactions of this compound with these cellular enzymes:
Table 1: Interactions of this compound with Other Cellular Enzymes| Enzyme | Organism/Tissue Source | Nature of Interaction | Observations |
|---|---|---|---|
| Deoxycytidylate Deaminase | Ehrlich ascites carcinoma, Lymphatic leukemia (mice) | Allosteric Inhibitor | Binds to a regulatory site, inducing a conformational change that reduces catalytic activity. nih.gov |
Applications of 5 Iodo 2 Deoxyuridine Triphosphate As a Molecular Research Probe
Nucleic Acid Labeling Strategies
The ability of 5-Iodo-dUTP to replace thymidine (B127349) triphosphate (dTTP) in enzymatic reactions is the foundation of its use in nucleic acid labeling. DNA polymerases recognize it as an analog of dTTP and can incorporate it into a growing DNA strand. This incorporation introduces the iodine atom, which can either be directly detected (e.g., through its radioactivity if using an iodine isotope) or, more commonly, serve as a chemical handle for attaching other reporter molecules.
Random Primer Labeling for Hybridization Probes
Random primer labeling is a widely used method to generate highly specific DNA probes for hybridization techniques like Southern and Northern blotting. In this method, a mixture of random oligonucleotides (typically hexamers or nonamers) anneals to a denatured DNA template at multiple sites. upenn.edu An enzyme, such as the Klenow fragment of DNA polymerase I, then extends these primers, synthesizing a new DNA strand complementary to the template. upenn.edu
To create a labeled probe, modified nucleotides are included in the reaction mixture. 5-Iodo-dUTP, or more frequently, a derivative where the iodine is replaced by a linker attached to a reporter molecule like digoxigenin (B1670575) (DIG), can be used in place of or in addition to dTTP. uky.edu For instance, DIG-11-dUTP can substitute for dTTP in the random primed labeling reaction, where it is incorporated by DNA polymerase. uky.edu This results in a DNA probe that is uniformly labeled along its length, which can then be detected with high sensitivity using anti-DIG antibodies conjugated to an enzyme or a fluorescent dye.
| Enzyme | Technique | Application | Description |
| Klenow Fragment (Exo-) | Random Primer Labeling | Hybridization Probes (Southern/Northern Blotting) | Synthesizes labeled DNA from a template using random primers and modified dNTPs like DIG-11-dUTP (derived from the concept of modifying dUTP). upenn.eduuky.edu |
End-Labeling with Terminal Deoxynucleotidyl Transferase
Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that can catalyze the addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule without requiring a template. wikipedia.org This activity is exploited in the TUNEL (TdT dUTP Nick End Labeling) assay, a common method for detecting DNA fragmentation, which is a hallmark of apoptosis (programmed cell death). wikipedia.orgresearchgate.netnih.gov
The TUNEL assay directly identifies DNA breaks by using TdT to label the free 3'-OH ends with a modified dUTP. wikipedia.orgresearchgate.net While the original method used unlabeled dUTP followed by antibody detection, modern variations use dUTPs conjugated to fluorophores (like fluorescein) or haptens (like biotin (B1667282) or bromine), which can be directly visualized or detected with streptavidin or specific antibodies, respectively. wikipedia.org The foundational principle involves the enzymatic incorporation of a modified dUTP at the ends of DNA strands, a role for which derivatives of 5-Iodo-dUTP are well-suited precursors for synthesis. The assay is a powerful tool for identifying and quantifying apoptotic cells in tissue sections and cell cultures. wikipedia.orgnih.gov
| Enzyme | Technique | Application | Description |
| Terminal Deoxynucleotidyl Transferase (TdT) | TUNEL Assay | Apoptosis Detection | TdT adds labeled dUTP analogs to the 3'-hydroxyl ends of fragmented DNA, a key feature of apoptotic cells. wikipedia.orgresearchgate.netnih.gov |
Incorporation via Polymerase Chain Reaction (PCR) and Reverse Transcription
Polymerase Chain Reaction (PCR) is a cornerstone technique for amplifying specific DNA sequences. biochain.com The process relies on a thermostable DNA polymerase to synthesize new DNA strands. youtube.com By substituting the natural dTTP with a modified nucleotide like 5-Iodo-dUTP or its derivatives, the resulting PCR products become labeled. For example, DIG-11-dUTP can be used in place of a portion of the dTTP in a PCR reaction to produce digoxigenin-labeled amplicons. uky.edu These labeled products can then be used in various downstream applications, including probe generation and non-radioactive detection systems.
Similarly, 5-Iodo-dUTP and its analogs can serve as substrates for reverse transcriptase. uky.edunih.gov This enzyme synthesizes complementary DNA (cDNA) from an RNA template. The incorporation of labeled dUTPs during reverse transcription allows for the production of labeled cDNA, which is essential for techniques such as microarray analysis and quantitative RT-PCR. Radioiodinated deoxycytidine triphosphate (¹²⁵I-dCTP) is noted for its use in producing cDNA transcripts for analysis. revvity.com The principle extends to other iodinated nucleotides, indicating that 5-Iodo-dUTP can be a valuable reagent for synthesizing labeled probes from RNA templates.
| Enzyme | Technique | Application |
| Taq DNA Polymerase | Polymerase Chain Reaction (PCR) | Synthesis of labeled DNA probes/amplicons. uky.edu |
| Reverse Transcriptase | Reverse Transcription | Synthesis of labeled cDNA from RNA templates. uky.edunih.gov |
| DNA Polymerase I | In vitro DNA Synthesis | Enzymatic synthesis of photoactive DNA using 5-azido-dUTP. nih.gov |
Visualization and Detection of DNA Synthesis
Beyond creating static probes, labeled derivatives of 5-Iodo-dUTP are instrumental in studying the dynamic process of DNA replication itself.
Development of Fluorescent Labeling Methodologies
The iodine atom at the 5-position of the uracil (B121893) base in 5-Iodo-2'-deoxyuridine is a key feature for chemical synthesis. It serves as a convenient attachment point for various functional groups, including fluorophores. Through organometallic cross-coupling reactions, such as the Sonogashira coupling, an alkyne-containing linker can be attached to the 5-position, displacing the iodine. acs.orgnih.gov This linker can then be joined to a fluorescent dye.
This synthetic strategy has been used to create a variety of fluorescently labeled dUTP analogs. For example, 5-iodo-2′-deoxyuridine can be reacted with a cleavable azo linker, followed by triphosphorylation and labeling with a Cy3 dye to create a reversible terminator for DNA sequencing. rsc.org Another approach involves coupling 5-iodo-2'-deoxyuridine with an alkyne-linked fluorene (B118485) to create a bright, solvatochromic (color-changing) fluorescent probe. acs.org These fluorescent dNTPs are substrates for DNA polymerases and can be incorporated into DNA during replication, allowing for direct visualization of newly synthesized DNA in cells. acs.org
Real-Time Monitoring of Replication Processes
The incorporation of modified nucleotides provides a powerful method for monitoring DNA synthesis in real-time. By supplying cells with a labeled nucleoside analog, researchers can track its incorporation into the genome during the S-phase of the cell cycle. Historically, radioactively labeled nucleosides, such as 5-[¹²⁵I]iodo-2'-deoxyuridine (¹²⁵IUdR), have been used to monitor DNA synthesis in organ cultures, providing a way to screen the effects of various compounds on cell proliferation. nih.gov
More modern approaches utilize non-radioactive analogs that can be detected with fluorescence microscopy. Analogs like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which is synthesized from precursors like 5-iodo-2'-deoxyuridine, are readily incorporated into replicating DNA. nih.govjenabioscience.com The ethynyl (B1212043) group then allows for a highly specific "click" reaction with a fluorescently labeled azide, enabling the visualization of cells that have undergone DNA replication. nih.govjenabioscience.com This method allows for the dynamic assessment of cell proliferation and can be monitored using techniques like confocal microscopy and flow cytometry. acs.orgjenabioscience.com
Investigating DNA-Protein Interactions and DNA Damage Response with 5-Iodo-2'-deoxyuridine Triphosphate
This compound (IdUTP) is a halogenated analog of deoxyuridine triphosphate (dUTP) that serves as a powerful probe in molecular biology and chemical biology. Its unique properties allow researchers to explore intricate cellular processes such as the interactions between DNA and proteins, and the complex pathways of the DNA Damage Response (DDR). By incorporating IdUTP into DNA strands, scientists can gain insights into the structural dynamics of DNA-protein complexes and unravel the mechanisms cells employ to detect and repair damaged DNA.
The utility of IdUTP stems from the presence of a heavy iodine atom at the 5-position of the uracil base. This modification makes it a valuable tool for various biochemical and structural analyses. When IdUTP is used as a substrate for DNA polymerases, it can be incorporated into newly synthesized DNA in place of its natural counterpart, thymidine triphosphate (dTTP). mdpi.comdu.ac.inacs.org This enzymatic incorporation allows for the site-specific placement of the iodo-uracil moiety within a DNA sequence.
Once incorporated, the iodine atom acts as a versatile probe. In the field of X-ray crystallography, the heavy iodine atom provides a strong anomalous signal, which is instrumental in solving the phase problem and determining the three-dimensional structures of DNA-protein complexes with high resolution. This provides a detailed snapshot of the binding interface and the specific contacts between the nucleic acid and the protein.
Furthermore, the iodo-uracil moiety can be activated by UV light, inducing the formation of a covalent bond with nearby amino acid residues of a DNA-binding protein. This technique, known as photocrosslinking, effectively "freezes" the transient interaction, allowing for the identification of the specific proteins or protein domains that are in close proximity to the modified DNA base. trilinkbiotech.comglpbio.com This is particularly useful for mapping the binding sites of enzymes that interact with DNA, such as polymerases and transcription factors. Research has shown that dUTP analogs spin-labeled at the 5-position can be incorporated into DNA and act as inhibitors for some DNA and RNA polymerases, including reverse transcriptase. nih.gov
The introduction of a modified nucleotide like 5-iododeoxyuridine into DNA can also trigger the cell's DNA Damage Response (DDR). The DDR is a sophisticated network of signaling pathways that detects DNA lesions, signals their presence, and promotes their repair. youtube.commdpi.com Cellular machinery may recognize the iodo-uracil base as a form of damage, initiating a cascade of events to rectify the anomaly. The cell's response can involve various repair pathways, including Base Excision Repair (BER) and Nucleotide Excision Repair (NER), which are responsible for removing and replacing damaged or incorrect bases. youtube.com
Studying the cellular response to IdUTP-containing DNA provides a window into the mechanisms of the DDR. Researchers can identify the specific sensor proteins that recognize the lesion and the downstream effector proteins that are recruited to the site of damage. One of the key outcomes of DDR activation is an increase in the synthesis of deoxyribonucleoside triphosphates (dNTPs), which are necessary for the repair process. stjohns.edu The metabolism of iododeoxyuridine can be modulated by other compounds, which can enhance its incorporation into DNA and subsequently increase its cytotoxic effects, a principle that is explored in cancer therapy. nih.gov The enzyme deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase) plays a crucial role in preventing the misincorporation of uracil into DNA by hydrolyzing dUTP. uniprot.orgebi.ac.uk The presence and processing of analogs like IdUTP can, therefore, provide insights into the efficiency and specificity of such protective enzymes.
By observing which repair pathways are activated and which proteins accumulate at the site of the lesion, scientists can piece together the complex puzzle of how cells maintain genomic integrity.
Research Findings on DNA-Protein Interactions Using Uridine (B1682114) Analogs
| Protein/Enzyme Investigated | Technique Used | Key Findings |
|---|---|---|
| DNA and RNA Polymerases | Enzyme Kinetics, Electron Spin Resonance | Spin-labeled dUTP analogs at the 5-position act as inhibitors and can be incorporated into DNA by reverse transcriptase. nih.gov |
| Deoxycytidylate Deaminase | Allosteric Inhibition Studies | 5-iodo-2'-deoxyuridine 5'-triphosphate acts as an allosteric inhibitor of this enzyme. nih.gov |
| Various DNA Polymerases (e.g., Vent (exo-), Sequenase v. 2.0) | Primer Extension Assays, PCR | Modified dUTPs can be enzymatically incorporated into DNA, with varying efficiency depending on the polymerase used. Vent (exo-) polymerase was found to be particularly efficient. mdpi.com |
| Human dUTPase | NMR Spectroscopy | A non-hydrolysable substrate analog was used to study the enzyme's structural dynamics and conformational changes upon substrate binding. fao.org |
Cellular Response to DNA Incorporated with Halogenated Uridine Analogs
| Cellular Process | Key Proteins/Pathways Involved | Observations and Significance |
|---|---|---|
| DNA Damage Recognition | DNA Damage Sensors, Repair Pathway Proteins (BER, NER) | The cell recognizes halogenated uridines as DNA lesions, initiating repair mechanisms to maintain genome integrity. youtube.commdpi.com |
| Enhanced Incorporation and Cytotoxicity | Thymidylate Synthase, Thymidine Kinase | Co-administration with fluoropyrimidines can increase the incorporation of iododeoxyuridine into DNA by depleting dTTP pools and inhibiting dehalogenation, leading to enhanced cell killing. nih.gov |
| DNA Repair Synthesis | DNA Polymerases, Ligases | Activation of the DDR leads to the synthesis of new DNA to replace the segment containing the modified nucleotide. stjohns.edu |
| Metabolic Regulation | dUTPase | This enzyme prevents the accumulation of dUTP, thereby minimizing the chances of uracil (and its analogs) being incorporated into DNA. uniprot.orgebi.ac.uk |
Advanced Analytical Methodologies for 5 Iodo 2 Deoxyuridine Triphosphate Research
Quantitative Analysis of Intracellular Nucleotide Pools
The quantification of intracellular IdUTP is fundamental to understanding its metabolic pathway and availability for DNA synthesis. This involves the separation and detection of IdUTP from a complex mixture of other cellular nucleotides.
Chromatographic Techniques for Separation and Detection
Chromatographic methods are powerful tools for the separation and quantification of nucleotides. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), allows for the separation of IdUTP from other structurally similar nucleotides based on their hydrophobicity. The use of a C18 column is common for such separations. ekb.eg Detection is often achieved using UV spectrophotometry, as the iodinated pyrimidine (B1678525) ring of IdUTP has a characteristic maximum absorbance wavelength (λmax) of approximately 287 nm. jenabioscience.com The concentration of IdUTP in a sample can be determined by comparing its peak area to a standard curve generated with known concentrations of the compound.
More advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer even greater sensitivity and selectivity. uu.nl LC-MS/MS combines the separation power of HPLC with the mass-to-charge ratio detection of mass spectrometry, allowing for the precise identification and quantification of IdUTP, even at very low intracellular concentrations. uu.nl This method is particularly valuable for studying the kinetics of IdUTP metabolism and its competition with the natural nucleotide, deoxythymidine triphosphate (dTTP).
Table 1: Chromatographic Methods for Nucleotide Analysis
| Technique | Principle | Common Detector | Key Advantages |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | UV-Vis Spectrophotometer | Robust, quantitative, well-established. nih.govekb.eg |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass analysis of fragmented ions. | Mass Spectrometer | High sensitivity, high selectivity, structural information. uu.nl |
Spectroscopic Methods for Quantification
Spectroscopic methods provide a direct way to quantify IdUTP based on its light-absorbing properties.
UV-Vis Spectrophotometry: As mentioned, IdUTP exhibits a distinct UV absorbance maximum. jenabioscience.com This property can be used for its direct quantification in purified samples. The molar extinction coefficient (ε) at the λmax is a constant that relates absorbance to concentration according to the Beer-Lambert law. For 5-Iodo-dUTP, the molar extinction coefficient is reported to be 7.7 L mmol⁻¹ cm⁻¹ at 287 nm in Tris-HCl buffer at pH 7.5. jenabioscience.com
Table 2: Spectroscopic Properties of 5-Iodo-2'-deoxyuridine Triphosphate
| Property | Value | Reference |
|---|---|---|
| Maximum Absorbance (λmax) | 287 nm | jenabioscience.com |
| Molar Extinction Coefficient (ε) | 7.7 L mmol⁻¹ cm⁻¹ | jenabioscience.com |
Assessment of DNA Incorporation Rates
A primary application of IdUTP is its incorporation into newly synthesized DNA, which can then be exploited for therapeutic or diagnostic purposes. Therefore, measuring the rate and extent of this incorporation is crucial.
Radiometric Assays
Radiolabeling provides a highly sensitive method for tracing the fate of IdUTP and quantifying its incorporation into DNA.
By using IdUTP synthesized with a radioactive isotope of iodine, such as ¹²⁵I or ¹³¹I, researchers can track the molecule's path from the extracellular medium to its final destination within the cellular DNA. nih.govrevvity.com After exposing cells to radiolabeled IdUTP, the DNA is isolated, and the amount of incorporated radioactivity is measured using a scintillation counter or gamma counter. This allows for a direct and quantitative assessment of the percentage of thymidine (B127349) that has been replaced by iododeoxyuridine in the DNA. nih.gov Neutron activation analysis has also been developed as a non-radioactive alternative for detecting iodine in DNA samples. nih.gov
Flow Cytometric Approaches
Flow cytometry offers a high-throughput method for analyzing DNA incorporation at the single-cell level. nih.gov This technique is particularly useful for studying cell cycle kinetics and identifying cells that are actively synthesizing DNA. nih.govoncotarget.com
Instead of directly detecting IdUTP, flow cytometry typically utilizes its nucleoside form, 5-iodo-2'-deoxyuridine (IdU). Cells are incubated with IdU, which is then incorporated into the DNA of cells in the S-phase of the cell cycle. nih.gov Subsequently, the cells are fixed and permeabilized, and the incorporated IdU is detected using a specific primary antibody that recognizes the iodinated base. This primary antibody is then labeled with a fluorescent secondary antibody, allowing the cells to be analyzed by a flow cytometer. The fluorescence intensity is proportional to the amount of incorporated IdU, providing a measure of DNA synthesis activity. nih.gov This method can be combined with staining for other cell cycle markers to provide a detailed analysis of cell cycle progression. nih.gov
Table 3: Comparison of DNA Incorporation Assessment Methods
| Method | Principle | Throughput | Key Advantages |
|---|---|---|---|
| Radiometric Assays | Detection of radioactivity from incorporated radiolabeled IdUTP. | Low to Medium | High sensitivity, direct quantification. nih.gov |
| Flow Cytometry | Immunofluorescent detection of incorporated IdU in single cells. | High | Single-cell analysis, high-throughput, cell cycle information. nih.gov |
Structural and Biophysical Characterization of Interactions
Understanding how IdUTP and the resulting modified DNA interact with cellular machinery, such as DNA polymerases and repair enzymes, is crucial for elucidating its biological effects. A phosphoramidate (B1195095) analog of 5-iodo-2',5'-dideoxyuridine 5'-triphosphate (IdUTP), 5-Iodo-5'-amino-2',5'-dideoxyuridine-5'-N'-triphosphate (AIdUTP), has been synthesized to study its chemical and biological properties. nih.gov AIdUTP acts as a potent allosteric inhibitor of Escherichia coli thymidine kinase, demonstrating greater potency than thymidine triphosphate (TTP). nih.gov Unlike IdUTP, which can act as an activator at higher pH, AIdUTP's inhibitory effect is less affected by pH changes. nih.gov This suggests that the structural modifications significantly alter its interaction with the enzyme. nih.gov
Biophysical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed atomic-level information about the structure of DNA containing iodouracil (B1258811) and its complexes with proteins. These methods can reveal how the presence of the bulky iodine atom affects the DNA double helix's conformation and how it is recognized by enzymes. While specific studies focusing solely on the biophysical characterization of IdUTP interactions are not extensively detailed in the provided context, the principles of these techniques are fundamental to understanding the molecular basis of its biological activity.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are powerful computational tools used to investigate the interactions between this compound (IdUTP) and its target enzymes at an atomic level. These methods provide insights into the binding modes, conformational changes, and the energetic landscapes of these interactions, which are challenging to observe through experimental techniques alone.
Molecular dynamics (MD) simulations, in particular, have been employed to study the dynamic behavior of enzyme-IdUTP complexes. nih.govnih.gov These simulations can reveal how the ligand and protein move and adapt to each other over time, providing a more realistic picture of the binding event than static models. For instance, MD simulations can help in understanding the stability of the ligand within the binding pocket and identifying key amino acid residues that are crucial for the interaction. nih.gov
In silico docking studies are another key component of molecular modeling. These studies predict the preferred orientation of IdUTP when it binds to a target enzyme to form a stable complex. The results from docking can be used to rationalize the inhibitory or substrate activity of IdUTP and to guide the design of new, more potent analogs.
A study on the interaction of various ligands, including nucleotide analogs, with the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) utilized MD simulations to assess the stability of the docked complexes. nih.gov While not directly focused on IdUTP, the methodology is applicable. The study highlighted the importance of analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the convergence and stability of the protein-ligand system. nih.gov
The following table summarizes the key applications of molecular modeling and simulation in the study of IdUTP and related compounds.
| Methodology | Application | Key Insights |
| Molecular Dynamics (MD) Simulations | Studying the dynamic stability of enzyme-ligand complexes. nih.govnih.gov | Provides information on conformational changes, interaction stability over time, and the role of specific residues in binding. nih.govnih.gov |
| In Silico Docking | Predicting the binding orientation of IdUTP in an enzyme's active site. | Helps to understand the structural basis of inhibition or substrate activity and guides the design of new analogs. |
| Root-Mean-Square Deviation (RMSD) Analysis | Assessing the stability of the protein-ligand complex during MD simulations. nih.gov | Indicates whether the simulation has reached a stable state (convergence). nih.gov |
| Root-Mean-Square Fluctuation (RMSF) Analysis | Identifying the flexibility of different regions of the protein upon ligand binding. nih.gov | Highlights which parts of the enzyme are most affected by the interaction with the ligand. nih.gov |
Spectroscopic Techniques for Ligand-Enzyme Binding
Spectroscopic techniques are indispensable for characterizing the binding of ligands such as this compound to enzymes. These methods can provide information on various aspects of the interaction, including binding affinity, conformational changes, and the kinetics of the binding process.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in solution. A full structural dynamics study of human deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase) was conducted using NMR to investigate its dynamics in the apo form and in complex with a non-hydrolyzable substrate analog, 2'-deoxyuridine (B118206) 5'-α,β-imido-triphosphate (dUpNHpp). chemrxiv.orgnih.gov The study revealed that the apo enzyme exhibits slow dynamics, which are further slowed upon binding of the substrate analog, suggesting that the analog traps the enzyme in a specific conformational state. nih.govuit.no Chemical shift perturbation analysis upon substrate binding helped to map the interaction surface on the enzyme. nih.gov
Fluorescence spectroscopy is another widely used technique. The intrinsic fluorescence of tryptophan residues in a protein can be monitored to detect conformational changes upon ligand binding. In some cases, fluorescently labeled analogs of IdUTP are used. For example, a study on brightly fluorescent 2'-deoxyribonucleoside triphosphates, including a modified uracil (B121893) derivative, demonstrated high quantum yields, making them suitable for studying DNA labeling in a biological environment. acs.org
The following table summarizes various spectroscopic techniques and their applications in studying IdUTP-enzyme interactions.
| Technique | Information Obtained | Example Application |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - 3D structure of protein-ligand complexes- Mapping of binding sites (Chemical Shift Perturbation)- Dynamics of binding events chemrxiv.orgnih.gov | A study on human dUTPase used NMR to investigate structural dynamics upon binding of a substrate analog. chemrxiv.orgnih.gov |
| Fluorescence Spectroscopy | - Binding affinity (Kd)- Conformational changes in the enzyme | Monitoring changes in intrinsic protein fluorescence or using fluorescently labeled IdUTP analogs to determine binding constants. acs.org |
| Mass Cytometry (MCM) | - Direct measurement of cellular incorporation | A method was developed to directly measure the incorporation of 5-iodo-2'-deoxyuridine (IdU) into DNA in a mass cytometry system. nih.gov |
Crystallographic and Cryo-Electron Microscopy Studies of Enzyme-Substrate Complexes
X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for obtaining high-resolution three-dimensional structures of macromolecules and their complexes. These methods provide a static snapshot of the enzyme-substrate interaction, revealing precise details about the binding mode, the orientation of the substrate in the active site, and the specific atomic interactions that stabilize the complex.
Crystallographic studies of enzymes in complex with substrate analogs or inhibitors are common. For example, the structure of 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) from Deinococcus radiodurans was solved in complex with a pre-decarboxylation intermediate mimic and a post-decarboxylation enamine intermediate. osti.gov These structures revealed significant conformational changes in the enzyme during the catalytic cycle, providing a molecular basis for the enzyme's mechanism. osti.gov
Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for large and flexible complexes that are difficult to crystallize. This technique would be suitable for studying large enzymes that bind IdUTP.
The following table outlines the contributions of these structural biology techniques to understanding enzyme-substrate interactions.
| Technique | Key Advantages | Information Provided |
| X-ray Crystallography | - Atomic resolution structures- Precise bond lengths and angles | - Detailed 3D structure of the enzyme-substrate complex- Identification of key amino acid residues involved in binding- Visualization of conformational changes upon binding osti.gov |
| Cryo-Electron Microscopy (Cryo-EM) | - Applicable to large and flexible complexes- Does not require crystallization | - Near-atomic resolution structures of large protein complexes- Can capture different conformational states of the enzyme |
Q & A
Q. What are the established synthesis protocols for dIUTP, and how is purity validated?
dIUTP is synthesized via deamination of 5-iodo-2'-deoxycytidine 5'-phosphoric acid using sodium nitrite in hydrochloric acid at 0–4°C, followed by purification via Dowex 50 column chromatography . Tributylammonium pyrophosphate and anhydrous dimethylformamide are key reagents. Purity is confirmed using high-performance liquid chromatography (HPLC) with a MonoQ column and electrospray ionization-mass spectrometry (ESI-MS) in negative ion mode .
Q. How does dIUTP act as an allosteric inhibitor of deoxycytidylate deaminase?
dIUTP competes with the natural activator deoxycytidine triphosphate (dCTP) at the regulatory site of deoxycytidylate deaminase, reducing enzyme activity. This inhibition is pH- and temperature-dependent, with maximal inhibition observed at physiological pH (7.0–7.5) and 25°C .
Q. What role does dIUTP play in regulating thymidine kinase activity?
dIUTP inhibits thymidine kinase by mimicking deoxythymidine triphosphate (dTTP), a feedback regulator. This pseudo-feedback mechanism reduces phosphorylation of thymidine analogs, limiting their incorporation into DNA .
Advanced Research Questions
Q. How can researchers optimize dIUTP use in enzymatic assays with conflicting substrate concentration effects?
At non-rate-limiting substrate concentrations, dIUTP exhibits competitive inhibition against dCTP. However, at low substrate levels, reaction velocity peaks at 25°C and declines with temperature deviations. Experimental designs should include kinetic assays across substrate gradients (e.g., 0.1–2.0 mM deoxycytidylate) and temperatures (20–37°C) to resolve contradictions .
Q. What strategies improve dIUTP incorporation efficiency into DNA during sequencing or polymerase reactions?
Using modified DNA polymerases (e.g., Sequenase) enhances dIUTP incorporation. However, inconsistent termination reactions may occur due to improper mix preparation. RP-HPLC monitoring and ESMS analysis are critical for verifying incorporation efficiency and troubleshooting failed reactions .
Q. How does dIUTP compare to dTTP and halogenated analogs (e.g., 5-bromo-dUTP) in inhibitory potency?
dIUTP exhibits stronger inhibition than dTTP in deoxycytidylate deaminase assays, likely due to iodine’s electronegativity enhancing binding affinity. Comparative studies using isothermal titration calorimetry (ITC) reveal differences in ΔG values, supporting its superior inhibitory profile .
Q. What methodologies enable site-specific DNA labeling using dIUTP?
dIUTP can be incorporated into oligonucleotides via phosphoramidite chemistry. Post-synthesis, palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids in aqueous conditions facilitates site-specific bioconjugation (e.g., fluorescent tags). Reaction efficiency is validated by RP-HPLC and mass spectrometry .
Q. How do structural modifications (e.g., pivalate esters) influence dIUTP solubility and bioactivity?
Esterification (e.g., 5'-pivalate) increases lipophilicity, altering solubility (e.g., 1.928 × 10⁵ g/L in pH 7.4 buffer). Solubility-temperature profiles and partition coefficient (logP) studies are essential for optimizing cellular uptake and enzymatic interactions .
Methodological Considerations
Q. How should researchers address temperature-dependent contradictions in deamination kinetics?
Standardize assays at 25°C, where deoxycytidylate deaminase activity is highest. Include positive controls (dTTP) and use Arrhenius plots to analyze activation energy (Ea) deviations caused by dIUTP .
Q. What analytical techniques resolve discrepancies in dIUTP’s allosteric vs. competitive effects?
Combine kinetic inhibition assays with X-ray crystallography or cryo-EM to visualize binding modes. Differential scanning fluorimetry (DSF) can assess conformational changes in the enzyme upon dIUTP binding .
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